![molecular formula C22H22N4O3S2 B2682711 N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-96-0](/img/structure/B2682711.png)
N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
- Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , has demonstrated potential in cancer therapy. These analogs are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with studies showing that some analogs retain the potency of BPTES while offering improved solubility and efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Applications
- Investigations into novel sulphonamide derivatives, including aminothiazole and amino-oxazole compounds, have highlighted their good antimicrobial activity. Computational and experimental studies provide a foundation for anticipating new compounds with potential antimicrobial applications (Fahim & Ismael, 2019).
Optoelectronic Materials
- Thiazole-based polythiophenes, synthesized through amidification reactions, have been explored for their optoelectronic properties. These conducting polymers, developed from thiazole-containing monomers, show promise in applications requiring optical band gaps, switching time, and optical contrast, indicating their utility in electronic and photonic devices (Camurlu & Guven, 2015).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes, through hydrogen bonding in the self-assembly process, exhibit significant antioxidant activity, suggesting potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).
Mechanism of Action
The compound also contains an acetamide group, which could potentially interact with various biological targets. Acetamide derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The presence of a p-tolylamino group suggests that this compound might undergo reactions at the benzylic position . Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern .
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-21(29)13-31-22-26-19(12-30-22)11-20(28)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSIFSMIZHTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide |
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